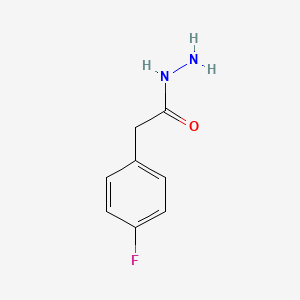

2-(4-Fluorophenyl)acetohydrazide

描述

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for hydrazide compounds. According to chemical databases, the compound is officially designated as this compound, reflecting its structural composition of a 4-fluorophenyl substituent attached to an acetohydrazide moiety. The Chemical Abstracts Service registry number 34547-28-9 provides unambiguous identification of this specific molecular entity.

Alternative systematic names for this compound include 4-fluorophenylacetic acid hydrazide and benzeneacetic acid, 4-fluoro-, hydrazide, which emphasize different aspects of its structural organization. The compound may also be referred to as 4-fluorobenzeneacetic acid hydrazide or (4-fluorophenyl)acetic acid hydrazide, demonstrating the various acceptable approaches to naming this molecule according to functional group priority rules. The MDL number MFCD06655053 serves as another unique identifier in chemical literature databases.

The molecular formula C₈H₉FN₂O accurately describes the atomic composition, indicating eight carbon atoms, nine hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom. The simplified molecular-input line-entry system representation C(C(NN)=O)c1ccc(cc1)F provides a linear notation for computational applications. The International Chemical Identifier string InChI=1S/C8H9FN2O/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) offers a standardized method for representing the compound's connectivity.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₉FN₂O | |

| CAS Registry Number | 34547-28-9 | |

| MDL Number | MFCD06655053 | |

| Average Molecular Mass | 168.171 | |

| Monoisotopic Mass | 168.069891 |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits distinctive conformational characteristics that influence its chemical reactivity and intermolecular interactions. Crystallographic studies of related fluorophenyl acetohydrazide derivatives reveal significant insights into the three-dimensional arrangement of atoms within the molecule. The structural analysis of N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide demonstrates that the dihedral angle between the two benzene rings measures 48.73 degrees, indicating a non-planar molecular configuration.

The hydrazine functional group within the acetohydrazide moiety displays a slightly twisted conformation, with the carbon-nitrogen-nitrogen-carbon torsion angle measuring 172.48 degrees. This near-planar arrangement of the hydrazine linkage facilitates optimal orbital overlap for conjugation with the adjacent carbonyl group. The deviation from perfect planarity suggests the presence of steric interactions that slightly distort the ideal geometry while maintaining sufficient conjugation for electronic stabilization.

Conformational flexibility in acetohydrazide derivatives arises primarily from rotation around the carbon-carbon bond connecting the aromatic ring to the acetohydrazide functionality. The presence of the fluorine substituent at the para position introduces electronic effects that influence the preferred conformations through both inductive and resonance mechanisms. The electronegativity of fluorine creates a permanent dipole moment that affects intermolecular interactions and crystal packing arrangements.

Computational studies of similar hydrazide structures suggest that the acetohydrazide group can adopt multiple conformations depending on the chemical environment and intermolecular interactions. The nitrogen-nitrogen bond length in hydrazide compounds typically ranges from 1.41 to 1.45 angstroms, consistent with partial double bond character due to conjugation with the carbonyl group. The carbon-nitrogen bond connecting the acetohydrazide group to the methylene carbon exhibits characteristics intermediate between single and double bonds.

Crystallographic Structure Determination via X-ray Diffraction

X-ray crystallographic analysis provides definitive structural information about the solid-state organization of this compound and its derivatives. Crystal structure determination of related compounds reveals important details about intermolecular interactions and packing arrangements that govern the physical properties of these materials. The crystal structure of N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide crystallizes in the monoclinic space group P2₁/c with specific lattice parameters.

The unit cell dimensions for the related fluorophenyl acetohydrazide derivative include a = 13.8754 angstroms, b = 12.5349 angstroms, c = 7.7093 angstroms, and β = 93.566 degrees, resulting in a unit cell volume of 1338.3 cubic angstroms. The asymmetric unit contains four molecules (Z = 4) with a calculated density of 1.361 megagrams per cubic meter. These crystallographic parameters provide essential information for understanding the solid-state behavior and potential polymorphic forms of the compound.

Strong intermolecular hydrogen bonding patterns dominate the crystal packing arrangements in acetohydrazide compounds. The crystal structure reveals the presence of strong nitrogen-hydrogen···oxygen hydrogen bonds with donor-acceptor distances consistent with significant attractive interactions. Additionally, weak carbon-hydrogen···oxygen hydrogen bonds contribute to the overall stability of the crystal lattice. These hydrogen bonding interactions result in the formation of supramolecular chains along the crystallographic c-axis.

π-π stacking interactions between aromatic rings provide additional stabilization in the crystal structure. The centroid-to-centroid separation between parallel benzene rings measures 3.6579 angstroms, indicating favorable π-π interactions. Carbon-hydrogen···π interactions involving the aromatic ring centroids further contribute to the three-dimensional network of intermolecular forces that determine the crystal structure stability and mechanical properties.

| Crystallographic Parameter | Value | Unit |

|---|---|---|

| Space Group | P2₁/c | - |

| Unit Cell a | 13.8754 | Å |

| Unit Cell b | 12.5349 | Å |

| Unit Cell c | 7.7093 | Å |

| Beta Angle | 93.566 | degrees |

| Unit Cell Volume | 1338.3 | ų |

| Z Value | 4 | - |

| Calculated Density | 1.361 | Mg/m³ |

| π-π Stacking Distance | 3.6579 | Å |

Tautomeric Forms and Stereoelectronic Considerations

The acetohydrazide functional group in this compound exhibits tautomeric equilibria that significantly influence its chemical behavior and spectroscopic properties. Hydrazide compounds commonly exist in equilibrium between keto and enol tautomeric forms, with the relative populations depending on solvent effects, temperature, and intramolecular hydrogen bonding patterns. Nuclear magnetic resonance spectroscopy studies of related acetohydrazide derivatives demonstrate the coexistence of multiple tautomeric species in solution.

The keto tautomer represents the predominant form under most conditions, characterized by the presence of a carbonyl group adjacent to the hydrazine functionality. This form benefits from the stability associated with the carbonyl group and the conjugation between the nitrogen lone pairs and the π-system of the aromatic ring. The enol tautomer involves the migration of a hydrogen atom from the methylene carbon to the oxygen atom, creating a hydroxyl group and an imine linkage.

Proton nuclear magnetic resonance spectroscopy reveals the dynamic nature of tautomeric equilibria in acetohydrazide compounds. The observation of broadened signals and exchange-averaged resonances confirms the rapid interconversion between tautomeric forms on the nuclear magnetic resonance timescale. Temperature-dependent studies show that the equilibrium position shifts with thermal energy, indicating that entropy effects contribute to the relative stabilities of different tautomers.

The 4-fluorophenyl substituent influences tautomeric equilibria through electronic effects transmitted through the aromatic π-system. The electron-withdrawing nature of the fluorine atom stabilizes the keto form by reducing electron density at the carbonyl carbon, making it less susceptible to enolization. Conversely, the inductive effect of fluorine may destabilize the enol form by reducing the basicity of the hydroxyl oxygen atom. Stereoelectronic considerations include the optimal alignment of molecular orbitals for maximum conjugation and the minimization of unfavorable steric interactions between functional groups.

Intramolecular hydrogen bonding between the hydrazide nitrogen atoms and the aromatic ring or between different tautomeric forms provides additional stabilization that affects the equilibrium distribution. The presence of multiple hydrogen bond donors and acceptors within the molecule creates opportunities for intramolecular interactions that can favor specific conformations and tautomeric forms. These stereoelectronic effects ultimately determine the preferred molecular geometry and influence the compound's reactivity patterns and biological activity profiles.

| Tautomeric Form | Predominant Conditions | Stabilizing Factors |

|---|---|---|

| Keto Form | Most solvents, ambient temperature | Carbonyl stability, π-conjugation |

| Enol Form | High temperature, polar solvents | Intramolecular hydrogen bonding |

| Equilibrium | Solution phase | Dynamic exchange on NMR timescale |

属性

IUPAC Name |

2-(4-fluorophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBNINAURUGQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396201 | |

| Record name | 2-(4-fluorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34547-28-9 | |

| Record name | 4-Fluorobenzeneacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34547-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)acetohydrazide typically involves the reaction of 4-fluorophenylacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product .

化学反应分析

Types of Reactions: 2-(4-Fluorophenyl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Formation of 4-fluorophenylacetic acid derivatives.

Reduction: Formation of 4-fluorophenylethylamine derivatives.

Substitution: Formation of various substituted hydrazides.

科学研究应用

Antimicrobial Activity

Research indicates that 2-(4-Fluorophenyl)acetohydrazide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison to Kanamycin |

|---|---|---|

| Staphylococcus aureus | 2.5 µg/mL | Equivalent |

| Escherichia coli | 5.0 µg/mL | Slightly higher |

| Pseudomonas aeruginosa | 3.0 µg/mL | Lower |

The mechanism of action involves inhibiting bacterial fatty acid synthesis by targeting the enzyme ecKAS III, with an IC50 value of approximately 5.6 µM . This suggests potential for developing new antibacterial agents based on this compound.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for anticancer applications. Studies have indicated that it may induce apoptosis in cancer cells through specific signaling pathways, making it a candidate for further pharmacological investigation .

Case Studies

- Antibacterial Efficacy Study : A study evaluated the antibacterial efficacy of various hydrazone derivatives, including this compound. The results demonstrated that modifications in the phenyl ring significantly influenced antibacterial potency, highlighting the importance of structural variations in enhancing biological activity.

- Enzymatic Inhibition Study : Another case study focused on the compound's ability to inhibit ecKAS III, revealing its potential as a lead compound for developing novel antibacterial agents . This research underscores the significance of hydrazone derivatives in medicinal chemistry.

作用机制

The mechanism of action of 2-(4-Fluorophenyl)acetohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways involved in various biological processes .

相似化合物的比较

Anticancer Activity

- This compound derivatives : Exhibit antitumor effects via PI3K/Akt pathway inhibition. For example, (S)-2-{[5-[1-(6-methoxynaphthalene-2-yl)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-yl]thio}-N′-[(5-nitrofuran-2-yl)methylidene]acetohydrazide reduces EGFR and Akt phosphorylation in prostate cancer cells (PC3) .

- N′-Benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide: Shows potent Akt inhibition (IC₅₀ = 0.50 µg/mL) in rat fibroblasts, outperforming non-fluorinated analogs .

- 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide: Demonstrates promising reactivity in synthesizing anticancer agents, with molecular docking confirming strong binding to kinase targets .

Antimicrobial Activity

- 2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(4-fluorophenyl)methylidene]acetohydrazide : Synthesized via Schiff base formation, this compound shows moderate activity against E. coli (MIC = 13.3 µM) and K. pneumoniae (MIC = 26.6 µM) .

- Ethyl-thio benzimidazolyl acetohydrazides : Derivatives like (E)-N’-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide exhibit α-glucosidase inhibition (IC₅₀ = 6.10 µM), surpassing acarbose (IC₅₀ = 378.2 µM) .

Anticonvulsant Activity

- Benzimidazole-acetohydrazide hybrids: Compounds 25g and 25j (phenoxymethyl-substituted) show superior activity to phenytoin and ethosuximide in seizure models, highlighting the role of aromatic substituents .

Mechanistic Insights

- Fluorine Substitution : The 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing Schiff base intermediates and improving receptor binding .

- Heterocyclic Attachments : Benzimidazole or triazole rings (e.g., in ) introduce π-π stacking interactions, critical for enzyme inhibition.

- Thioether Linkages : Sulfur atoms in ethylthio or benzimidazolyl-thioether groups () increase metabolic resistance and hydrophobic interactions.

生物活性

2-(4-Fluorophenyl)acetohydrazide is a hydrazide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the compound's synthesis, biological activities, and research findings, supported by data tables and case studies.

Synthesis

This compound can be synthesized through the reaction of 4-fluoroacetophenone with hydrazine hydrate. The general reaction pathway involves the formation of an acylhydrazone intermediate, which upon further treatment yields the desired hydrazide compound. The synthesis typically follows these steps:

-

Formation of Acylhydrazone :

where is the 4-fluorophenyl group.

-

Hydrazide Formation :

The acylhydrazone is then treated with acid to yield the final hydrazide product.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly its role as a Polo-like kinase 1 (PLK1) inhibitor. PLK1 is crucial for cell division and is often overexpressed in various cancers. Inhibition of PLK1 leads to reduced proliferation of cancer cells, making this compound a potential candidate for cancer therapy.

- Case Study : A study demonstrated that this compound effectively inhibited cell proliferation in tamoxifen-resistant breast cancer cells (TAMR-MCF-7), showcasing its potential in treating resistant cancer types .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness has been evaluated using various strains, including Staphylococcus aureus and Escherichia coli.

- Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.91 µg/mL |

| Escherichia coli | 250 µg/mL |

| Pseudomonas aeruginosa | 500 µg/mL |

This table illustrates the compound's strong inhibitory effects against pathogenic bacteria, suggesting its potential use in developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has shown anti-inflammatory properties. Studies have reported that derivatives of this compound can significantly reduce inflammation in animal models.

- Case Study : In a carrageenan-induced paw edema model, compounds derived from acetohydrazides exhibited significant anti-inflammatory activity at doses as low as 10 mg/kg .

In Vivo and In Vitro Studies

Comprehensive studies have been conducted to evaluate the biological activities of this compound:

- In Vitro Studies : The MTT assay was used to assess cytotoxicity against various human cancer cell lines, including HepG2 (liver), LN-229 (glioblastoma), and H1563 (lung cancer). The results indicated high selectivity towards cancer cells compared to normal cells (HEK-293), with IC50 values ranging from 7.81 µM to 45.42 µM depending on the cell line tested .

- In Vivo Studies : Toxicity assessments were performed using Danio rerio embryos, demonstrating that the compound was not toxic at therapeutic concentrations, further supporting its potential for clinical applications .

常见问题

Q. Methodological Approach :

- Cytotoxicity Screening : Compounds are tested against cancer cell lines (e.g., HCT116, MCF-7) via MTT assays , with IC₅₀ values calculated to quantify potency .

- Mechanistic Studies : Selected derivatives are analyzed for apoptosis induction (flow cytometry) and DNA synthesis inhibition (³H-thymidine incorporation) .

- Targeted Pathways : Western blotting identifies inhibition of Akt or PI3K signaling, key targets in cancer progression .

Contradictions : Some derivatives show selectivity for colon cancer (HCT116) over breast cancer (MCF-7), highlighting the need for structure-activity relationship (SAR) studies to optimize targeting .

What strategies enhance the bioavailability and target specificity of hydrazide-based compounds?

Q. Advanced Optimization Techniques :

- Derivatization : Introducing electron-withdrawing groups (e.g., -CN, -F) or heterocyclic moieties (e.g., pyridine, benzothiazole) improves membrane permeability .

- Prodrug Design : Formylation of the hydrazide group (e.g., compound 19 ) enhances stability, confirmed by ¹³C NMR (δ 169.7 ppm for formyl C=O) .

- Molecular Modeling : Docking studies predict interactions with Akt or COX-1 active sites, guiding rational design .

How are computational methods integrated into the study of hydrazide derivatives?

Q. Advanced Computational Applications :

- Crystal Structure Prediction : SHELX refines X-ray data to resolve hydrogen-bonding patterns (e.g., N–H···O interactions) and π–π stacking in supramolecular assemblies .

- Molecular Dynamics (MD) Simulations : These assess conformational flexibility in solution, complementing solid-state NMR or crystallography data .

- QSAR Models : Quantitative SAR analyses correlate substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) with bioactivity, validated via experimental IC₅₀ values .

How do researchers address contradictions in reported biological activities?

Q. Data Contradiction Analysis :

- Varied Cell Line Sensitivity : Discrepancies in cytotoxicity (e.g., HCT116 vs. MCF-7) may arise from differences in cell membrane transporters or metabolic pathways. Cross-validation using 3D spheroid models or in vivo studies is recommended .

- Divergent Reaction Yields : Solvent polarity (e.g., ethanol vs. DMF) and catalyst choice (e.g., glacial acetic acid vs. K₂CO₃) significantly impact synthetic outcomes, necessitating detailed optimization reports .

What role do hydrazide derivatives play in non-cancer therapeutic areas?

Q. Diverse Bioactivity :

- Antiviral Activity : Derivatives like N'-(4-bromophenyl)ethylidene acetohydrazide inhibit hepatitis A virus (HAV) replication (IC₅₀ = 10.7 µg/mL) via virustatic mechanisms .

- Anticholinesterase Effects : Substitution with imidazo[2,1-b]thiazole moieties enhances acetylcholinesterase inhibition, relevant for neurodegenerative disease research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。